

Validating Leelamine Hydrochloride's Inhibition of Cholesterol Transport: A Comparative Guide

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Compound of Interest

Compound Name: *Leelamine hydrochloride*

Cat. No.: *B13390764*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Leelamine hydrochloride**'s performance in inhibiting intracellular cholesterol transport, supported by experimental data and detailed protocols. **Leelamine hydrochloride**, a diterpene amine derived from pine tree bark, has been identified as a potent inhibitor of intracellular cholesterol transport, offering a valuable tool for cancer research and studies on lysosomal storage disorders.^{[1][2][3]}

Mechanism of Action

Leelamine is a weakly basic, lipophilic molecule, characteristics that confer it lysosomotropic properties.^{[1][4]} This allows it to easily cross cellular membranes and accumulate in acidic organelles, particularly late endosomes and lysosomes.^{[3][4]} Once sequestered, Leelamine disrupts cholesterol homeostasis. The primary mechanism is the inhibition of the Niemann-Pick C1 (NPC1) protein, a critical transporter for exporting cholesterol from lysosomes after the breakdown of low-density lipoprotein (LDL).^{[1][5][6]} By interfering with NPC1 function, Leelamine causes a buildup of unesterified cholesterol within these compartments, mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease.^{[1][7]} This disruption of cholesterol availability affects numerous downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT, STAT3, and MAPK pathways.^{[2][8]}

Comparative Performance Data

Leelamine's inhibitory effect on cholesterol transport is often compared to U18666A, a widely used research chemical that also induces an NPC-like phenotype by inhibiting cholesterol egress from lysosomes. The following table summarizes the effective concentrations for inducing cholesterol accumulation.

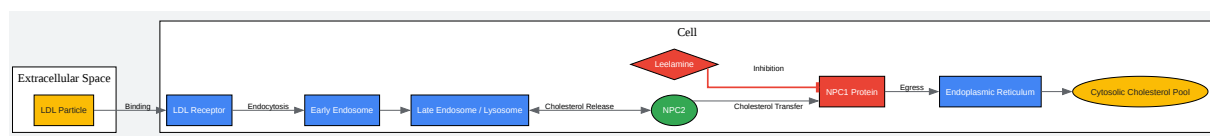
Compound	Cell Line	Assay	Effective Concentration / IC50	Reference
Leelamine hydrochloride	UACC 903 Melanoma	Filipin Staining	~5 μ M (for visible accumulation)	[7]
Leelamine hydrochloride	UACC 903, 1205 Lu Melanoma	Cell Viability (as a proxy for cholesterol disruption)	IC50: 17.6 μ M (UACC 903), 19.3 μ M (1205 Lu)	[9]
U18666A	Jurkat	NBD-Cholesterol Uptake	1.25 - 2.5 μ M (significant increase in uptake/accumulation)	[10]
U18666A	Caco-2	NBD-Cholesterol Uptake	Dose-dependent increase from ~0.8 μ M to 12.5 μ M	[11]

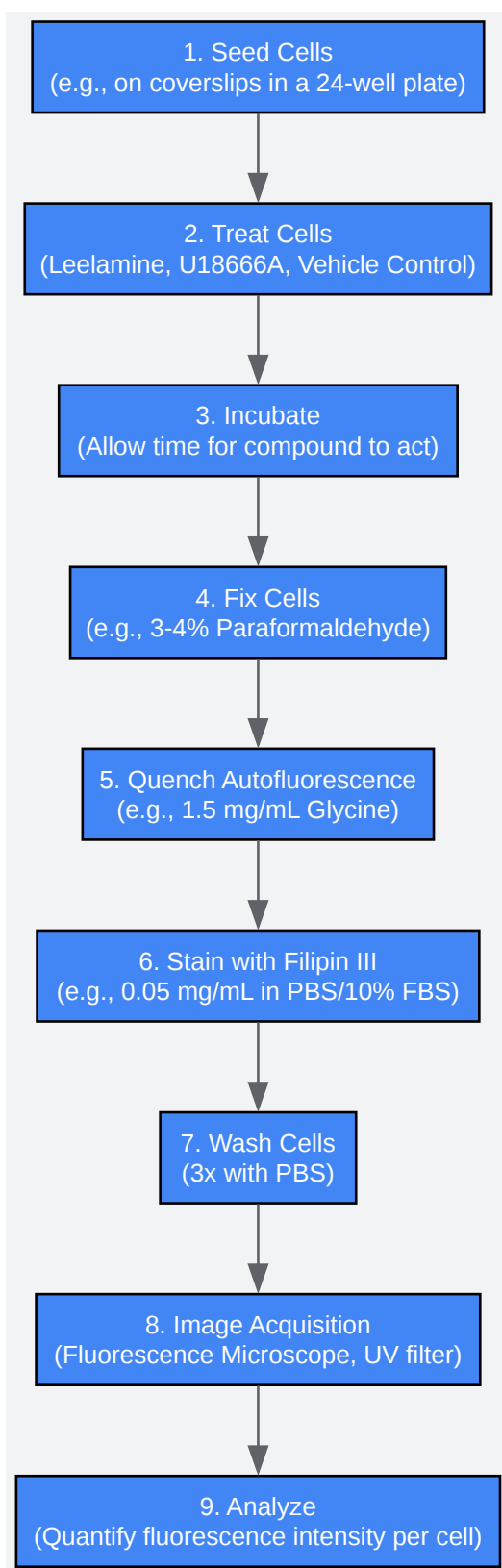
Note: Direct IC50 values for cholesterol transport inhibition are not always published; effects are often demonstrated through qualitative (e.g., Filipin staining) or indirect quantitative (e.g., cell viability, NBD-cholesterol accumulation) assays.

Mandatory Visualizations

Intracellular Cholesterol Transport Pathway and Inhibition by Leelamine

The following diagram illustrates the pathway of LDL-derived cholesterol and the point of inhibition by **Leelamine hydrochloride**.





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